3-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid
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Overview
Description
3-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid typically involves multiple steps. One common method includes the esterification of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with N,N’-carbonyldiimidazole, followed by the reaction with 3-aminopropanoic acid . The reaction conditions often require controlled temperatures and the use of organic solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acyl and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Organic halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 3-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects . Additionally, it may interact with cellular pathways involved in inflammation and cancer, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- 7-amino-4-methylcoumarin
- **2-[
Properties
Molecular Formula |
C19H23NO6 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-[[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-3-4-5-13-10-18(24)26-19-12(2)15(7-6-14(13)19)25-11-16(21)20-9-8-17(22)23/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
XGWMVFASBDHWOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCCC(=O)O |
Origin of Product |
United States |
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